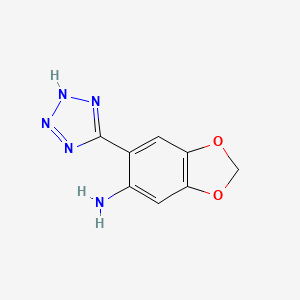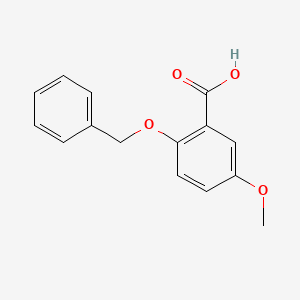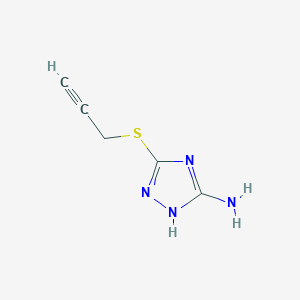
3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as its IUPAC name, CAS number, and common names if any .
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. This can include various chemical reactions, the conditions under which these reactions occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. It can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity : Research on derivatives of 1H-1,2,4-triazol-5-ylamine, such as those synthesized based on phenazine-1-carboxylic acid, has shown strong fungicidal activity against plant pathogens. Compounds with similar structures displayed promising efficacy in controlling rice blast, a significant agricultural concern, suggesting their potential as fungicides (Li et al., 2020).
Synthesis and Structure Analysis : Studies have been conducted on the synthesis and structure of various 1H-1,2,4-triazole derivatives. These include investigations into their tautomeric forms and the synthesis of complexing agents, potentially contributing to a deeper understanding of their chemical properties (Buzykin et al., 2008).
Catalyst- and Solvent-Free Synthesis : Research into the regioselective synthesis of 1H-1,2,4-triazole derivatives under catalyst- and solvent-free conditions offers insights into more sustainable and efficient chemical synthesis methods. These studies contribute to the field of green chemistry and the development of new synthetic pathways (Moreno-Fuquen et al., 2019).
Growth Regulatory Activity in Plants : Derivatives of 1H-1,2,4-triazole have shown potential as plant growth regulators. Research indicates that certain compounds containing this scaffold can stimulate plant growth, which could have applications in agriculture and horticulture (Eliazyan et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as iodopropynyl butyl carbamate (ipbc), are known to act as biocides and fungicides . They are used in various industries, including paints & coatings, wood preservatives, personal care, and cosmetics .
Mode of Action
It’s worth noting that compounds like ipbc are known to affect cell membrane permeability and fatty acids in fungi . This suggests that 3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine might interact with its targets in a similar manner, leading to changes in the target organism’s cellular functions.
Biochemical Pathways
Based on the potential fungicidal activity, it can be inferred that the compound might interfere with essential biochemical pathways in fungi, leading to their growth inhibition or death .
Pharmacokinetics
It’s known that similar compounds like ipbc are extensively metabolized, with glucuronidation appearing to be the main secondary metabolic pathway . These insights might provide a preliminary understanding of the pharmacokinetics of this compound, but more research is needed for a comprehensive understanding.
Result of Action
Based on the potential fungicidal activity, it can be inferred that the compound might lead to the disruption of essential cellular functions in fungi, resulting in their growth inhibition or death .
Action Environment
It’s known that similar compounds like ipbc are stable at room temperature and in various solvents . This suggests that the compound might exhibit stability under a range of environmental conditions, but more research is needed to confirm this.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(2-Propynylsulfanyl)-1H-1,2,4-triazol-5-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with quinoxaline-2,3-dithiol, leading to the formation of 2,3-bis-(2-propynylsulfanyl)quinoxaline . These interactions are crucial as they can influence the activity of the enzymes and proteins involved, thereby affecting the overall biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce changes in the expression of certain genes, which in turn affects the metabolic activities within the cell . These changes can lead to alterations in cellular processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, it can induce changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed significant effects on cellular functions, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to detrimental effects on the health of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of metabolites . For instance, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of certain biomolecules, thereby altering the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions determine the localization and accumulation of the compound within different cellular compartments, influencing its overall activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localizations are crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
3-prop-2-ynylsulfanyl-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c1-2-3-10-5-7-4(6)8-9-5/h1H,3H2,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHHSSICXHMIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246596 | |
| Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53918-44-8 | |
| Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53918-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Propyn-1-ylthio)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


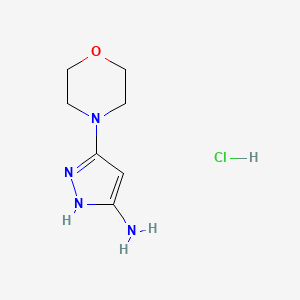
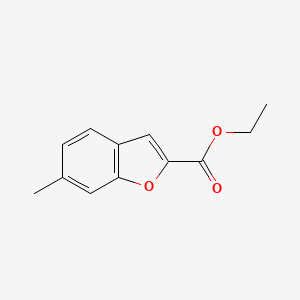
![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B3143855.png)


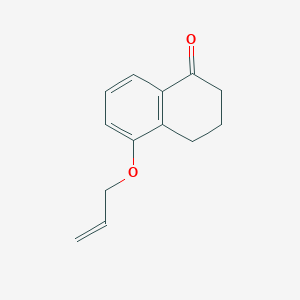
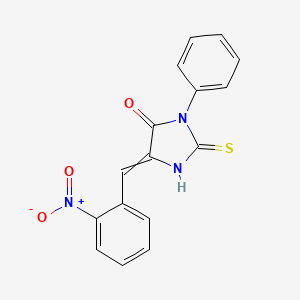


![Dibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3143917.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione](/img/structure/B3143922.png)
![(5aR,8aR,9R)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3143929.png)
